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Compound of Interest

5-Bromo-1-methyl-1H-pyrazin-2-
Compound Name:
one

Cat. No.: B572747

5-Bromo-1-methyl-1H-pyrazin-2-one: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazin-2-one is a halogenated heterocyclic compound belonging to
the pyrazinone class of molecules. The pyrazinone scaffold is of significant interest in medicinal
chemistry due to its presence in various biologically active compounds and its utility as a
versatile synthetic intermediate.[1] This technical guide provides a comprehensive overview of
the known chemical properties, a proposed synthesis protocol, expected reactivity, and the
potential biological significance of 5-Bromo-1-methyl-1H-pyrazin-2-one, with a focus on its
relevance to drug discovery and development.

Chemical Properties

While specific experimental data for 5-Bromo-1-methyl-1H-pyrazin-2-one is limited in publicly
available literature, its fundamental properties have been established. Computational
predictions for some physicochemical parameters are also available.

General and Physicochemical Properties
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Property Value Source
CAS Number 1243288-53-0 [2][3][4]
Molecular Formula CsHsBrN20 [2][4]
Molecular Weight 189.01 g/mol [2][4]
Off-white to light yellow solid
Appearance (Predicted for a similar [5]
compound)
Melting Point No data available
N ) No data available (Predicted
Boiling Point ) [5]
for an isomer: 215.9+50.0 °C)
Solubility No data available
] >95% or 298% (Commercially
Purity ) [2][4]
available)
Computational Data
Property Predicted Value Source
Topological Polar Surface Area
34.89 Az [2]
(TPSA)
LogP 0.5428 [2]
Hydrogen Bond Acceptors 3 [2]
Hydrogen Bond Donors 0 [2]
Rotatable Bonds 0 [2]

Experimental Protocols

Proposed Synthesis of 5-Bromo-1-methyl-1H-pyrazin-2-

one
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A specific, peer-reviewed synthesis protocol for 5-Bromo-1-methyl-1H-pyrazin-2-one is not
readily available. However, based on general methods for the synthesis of substituted
pyrazinones, a plausible two-step synthetic route can be proposed starting from commercially
available 5-bromopyrazin-2-ol.[1][5]

Step 1: N-methylation of 5-bromopyrazin-2-ol

e Reaction Setup: To a solution of 5-bromopyrazin-2-ol (1 equivalent) in a suitable aprotic
solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as
potassium carbonate (K2COs, 1.5-2 equivalents).

» Addition of Methylating Agent: To the stirred suspension, add a methylating agent such as
methyl iodide (CHsl, 1.1-1.2 equivalents) dropwise at room temperature.

o Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography
(TLC) until the starting material is consumed.

o Work-up: Upon completion, the reaction mixture is poured into water and extracted with an
organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried
over anhydrous sodium sulfate, and concentrated under reduced pressure.

 Purification: The crude product can be purified by column chromatography on silica gel to
afford 5-Bromo-1-methyl-1H-pyrazin-2-one.
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Proposed synthetic workflow for 5-Bromo-1-methyl-1H-pyrazin-2-one.

Reactivity and Further Functionalization

The chemical reactivity of 5-Bromo-1-methyl-1H-pyrazin-2-one is primarily dictated by the
presence of the bromine atom on the electron-deficient pyrazinone ring. This makes the C5
position susceptible to nucleophilic aromatic substitution and various palladium-catalyzed

cross-coupling reactions.

» Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a variety
of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functional

groups at the 5-position.

o Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by
coupling with aryl or vinyl boronic acids or their esters, providing access to 5-aryl or 5-vinyl
pyrazinone derivatives.[6]
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e Sonogashira Coupling: The formation of a carbon-carbon bond with a terminal alkyne can be
achieved through this palladium-catalyzed reaction, leading to 5-alkynyl pyrazinones.[6]

o Buchwald-Hartwig Amination: This cross-coupling reaction enables the synthesis of 5-amino-
pyrazinone derivatives by reacting with various primary or secondary amines.[6]

Biological Significance and Signaling Pathways

While no specific biological activity has been reported for 5-Bromo-1-methyl-1H-pyrazin-2-
one, the pyrazinone scaffold is a well-established pharmacophore in medicinal chemistry.
Notably, substituted pyrazinones have been identified as potent inhibitors of various kinases,
including p38 mitogen-activated protein kinase (MAPK).[7][8]

Pyrazinones as p38 MAPK Inhibitors

The p38 MAPK signaling pathway plays a crucial role in the cellular response to inflammatory
cytokines and stress stimuli.[7][9] Dysregulation of this pathway is implicated in a range of
inflammatory diseases and cancers. A series of 3-amino-2(1H)-pyrazinones have been
developed as selective inhibitors of p38a MAPK, demonstrating the potential of the pyrazinone
core to target this important enzyme.[7] These inhibitors typically act by competing with ATP for
binding to the kinase domain of p38a, thereby preventing the phosphorylation of downstream
substrates and blocking the inflammatory signaling cascade.[10]
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The p38 MAPK signaling pathway and the inhibitory action of pyrazinone derivatives.
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Conclusion

5-Bromo-1-methyl-1H-pyrazin-2-one is a valuable building block for organic synthesis and
drug discovery. Although detailed experimental data on its physical and spectroscopic
properties are currently scarce, its established chemical identity and the known reactivity of
related compounds provide a solid foundation for its use in the synthesis of more complex
molecules. The demonstrated biological activity of the broader pyrazinone class, particularly as
kinase inhibitors, highlights the potential of 5-Bromo-1-methyl-1H-pyrazin-2-one and its
derivatives as lead compounds for the development of novel therapeutics. Further research
into the synthesis, characterization, and biological evaluation of this compound is warranted to
fully explore its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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